molecular formula C15H24BrNO3S B12202197 [(4-Bromo-3-methoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine

[(4-Bromo-3-methoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine

Cat. No.: B12202197
M. Wt: 378.3 g/mol
InChI Key: VTTJBLWCMFLAMC-UHFFFAOYSA-N
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Description

(4-Bromo-3-methoxyphenyl)sulfonylamine is an organic compound that features a brominated aromatic ring, a methoxy group, and a sulfonyl amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methoxyphenyl)sulfonylamine typically involves multiple steps. One common approach is to start with the bromination of 3-methoxyphenyl sulfonyl chloride, followed by the introduction of the 1,1,3,3-tetramethylbutyl amine group under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and sulfonylation processes, followed by amine coupling reactions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methoxyphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-3-methoxyphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methoxyphenyl)sulfonylamine involves its interaction with specific molecular targets. The brominated aromatic ring and sulfonyl amine moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-3-methoxyphenyl)sulfonylamine
  • (4-Fluoro-3-methoxyphenyl)sulfonylamine
  • (4-Iodo-3-methoxyphenyl)sulfonylamine

Uniqueness

(4-Bromo-3-methoxyphenyl)sulfonylamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions

Properties

Molecular Formula

C15H24BrNO3S

Molecular Weight

378.3 g/mol

IUPAC Name

4-bromo-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H24BrNO3S/c1-14(2,3)10-15(4,5)17-21(18,19)11-7-8-12(16)13(9-11)20-6/h7-9,17H,10H2,1-6H3

InChI Key

VTTJBLWCMFLAMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Br)OC

Origin of Product

United States

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